N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-22-12-4-2-3-11(7-12)17-15(21)13-8-23-16(18-13)19-14(20)10-5-6-24-9-10/h2-9H,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGJLLSNCHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors associated with inflammatory and infectious diseases. The oxazole and thiophene moieties contribute to its ability to modulate biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study comparing various oxazole derivatives demonstrated that certain derivatives possess potent activity against a range of fungal strains, including Candida albicans and Aspergillus niger.
| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |
|---|---|---|---|
| 11 | 1.6 | 1.6 | 1.6 |
| 12 | 0.8 | 0.8 | 0.8 |
This table highlights the Minimum Inhibitory Concentration (MIC) values for selected compounds against these pathogens, indicating that lower MIC values correlate with higher potency .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in various studies. It is believed that the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) contributes to its therapeutic potential. The oxazole ring structure has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound exhibited significant reductions in inflammation markers when administered in doses correlating with its pharmacokinetic profile.
- Cell Line Studies : In vitro assays using human cell lines demonstrated that the compound effectively inhibited cell proliferation in cancer models, suggesting potential anti-cancer properties. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .
- Comparative Analysis : A comparative study of various substituted oxazoles showed that those with methoxy and thiophene substituents had enhanced biological activities compared to their unsubstituted counterparts, emphasizing the importance of structural modifications in drug design .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that oxazole derivatives, including N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, the compound's ability to inhibit the IKK-2 enzyme has been linked to its potential in treating cancers associated with inflammatory pathways .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. By modulating the NF-kB pathway, it can reduce the expression of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases . This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
1.3 Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .
Material Science
2.1 Organic Photovoltaics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic photovoltaics (OPVs). Research has shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport and light absorption .
2.2 Conductive Polymers
This compound can be used as a building block for synthesizing conductive polymers, which have applications in flexible electronics and sensors. The incorporation of thiophene and oxazole moieties enhances the electrical conductivity and thermal stability of the resulting materials .
Agricultural Chemistry
3.1 Pesticide Development
There is growing interest in developing novel pesticides based on oxazole derivatives due to their potential to disrupt pest metabolic processes. The structural features of this compound suggest it could serve as a lead compound for designing new agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .
Case Studies
Chemical Reactions Analysis
Nucleophilic Acylation Reactions
The carboxamide groups in the compound participate in nucleophilic acyl substitution reactions. For example:
-
Amide Hydrolysis : Under acidic or basic conditions, the carboxamide groups can hydrolyze to carboxylic acids. For instance, treatment with 6N HCl at reflux yields thiophene-3-carboxylic acid and oxazole-4-carboxylic acid derivatives.
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Hydrolysis of thiophene amide | 6N HCl, reflux, 12 h | 78% | Thiophene-3-carboxylic acid |
| Hydrolysis of oxazole amide | 1M NaOH, 80°C, 8 h | 65% | Oxazole-4-carboxylic acid |
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Amide Coupling : The carboxamide can act as an electrophile in coupling reactions. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF, the compound forms new amide bonds with amines.
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution at the α-position (relative to the carboxamide group):
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Halogenation : Chlorination using SOCl₂ or PCl₅ introduces chlorine at the 4-position of the thiophene ring .
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Sulfonation : Reaction with chlorosulfonic acid generates sulfonic acid derivatives, which are precursors to sulfonamide drugs.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C → RT | 6 h, 85% yield | 4-Chloro-thiophene-3-carboxamide |
| Sulfonation | ClSO₃H, 50°C | 3 h, 72% yield | Thiophene-3-sulfonamide |
Oxazole Ring Functionalization
The oxazole core exhibits reactivity typical of heterocyclic systems:
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Nucleophilic Attack : The oxazole’s nitrogen and oxygen atoms enable ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄) .
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions modify the oxazole’s substituents. For example, aryl boronic acids couple at the 5-position of oxazole in the presence of Pd(PPh₃)₄ .
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki coupling (5-position) | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | 63% |
Methoxyphenyl Group Transformations
The 3-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:
-
Demethylation : BBr₃ in DCM removes the methyl group, generating a phenolic derivative .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to methoxy .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, DCM, 0°C | 3-Hydroxyphenyl derivative | 89% |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Methoxy-4-nitrophenyl derivative | 70% |
Computational Insights into Reaction Mechanisms
Density Functional Theory (DFT) studies reveal:
-
The thiophene carboxamide’s electron-withdrawing nature directs electrophiles to the α-position (Figure 1A) .
-
Transition states for oxazole ring-opening show activation energies of ~12–15 kcal/mol, favoring kinetic control under mild conditions .
Figure 1 : Energy profiles for (A) thiophene sulfonation and (B) oxazole hydrolysis .
Stability Under Synthetic Conditions
The compound demonstrates stability in polar aprotic solvents (DMF, DMSO) but degrades in strong bases (e.g., NaOH > 2M) via oxazole ring cleavage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Core : Isoxazole (vs. oxazole in the target compound).
- Substituents: 4-Diethylaminophenyl (electron-donating) vs. 3-methoxyphenyl. 5-Methylthiophen-2-yl (steric hindrance) vs. thiophene-3-carboxamido.
- Synthesis: Requires oxime formation and cyclization, involving KCl/Oxone® and ethyl 2-butenoate .
- Methyl on thiophene may restrict conformational flexibility.
Compound B : Benzothiazole Derivatives ()
- Core : Benzothiazole (vs. oxazole).
- Substituents :
- 6-Methoxy/ethoxy groups on benzothiazole.
- Acetamide linkage (e.g., N-(6-methoxybenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) vs. carboxamide in the target compound.
- Properties: Benzothiazole cores are associated with antimicrobial and anticancer activity.
Compound C : Benzothiazine Derivative ()
- Core : Benzothiazine 1,1-dioxide (vs. oxazole).
- Substituents :
- Bromo and nitro groups (strong electron-withdrawing effects).
- Methoxy and carboxamide groups (similar to the target compound).
- Study Findings : Quantum chemical analysis revealed enhanced stability due to nitro groups but reduced solubility. The benzothiazine core introduces ring strain, affecting reactivity compared to planar oxazole .
Functional Group and Electronic Effects
- Thiophene vs. Methylthiophene : The unsubstituted thiophene in the target compound allows for broader π-orbital overlap, enhancing electronic conjugation compared to methyl-substituted thiophenes in Compound A .
- Methoxy vs.
- Carboxamide vs. Acetamide : Carboxamides (target compound) form stronger hydrogen bonds than acetamides (Compound B), critical for protein target engagement .
Data Table: Structural and Property Comparison
Q & A
Q. What are the recommended synthetic pathways for N-(3-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Thiophene-3-carboxylic acid is activated (e.g., via HOBt/EDC coupling) and reacted with 2-aminooxazole-4-carboxamide derivatives .
- Methoxy group introduction : A Buchwald-Hartwig amination or Ullmann coupling may be employed to attach the 3-methoxyphenyl moiety, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) ensures purity. Yield optimization relies on solvent selection (DMF or acetonitrile) and inert atmospheres .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃), thiophene, and oxazole proton environments .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 413.12) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state, if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in aqueous buffers. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades in acidic conditions (pH <3) via hydrolysis of the oxazole ring; avoid prolonged light exposure .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
- Compound purity : Re-analyze batches via HPLC (C18 column, gradient: 5–95% acetonitrile in water) to rule out impurities >98% purity required .
- Cellular context : Use isogenic cell lines to control for genetic backgrounds affecting target expression .
Q. What strategies optimize reaction yields when synthesizing derivatives with modified thiophene or methoxyphenyl groups?
- Thiophene modifications : Replace thiophene-3-carboxamido with thieno[3,2-b]pyrrole via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane (80°C, 12h) .
- Methoxy positional isomers : Test 2- or 4-methoxyphenyl analogs by adjusting aryl halide precursors. Ortho-substituted isomers may exhibit steric hindrance, reducing yields by 15–20% .
- High-throughput screening : Use parallel synthesis in microwave reactors to rapidly test solvent/catalyst combinations .
Q. Which methodologies are recommended for studying binding interactions with biological targets (e.g., kinases)?
- Surface plasmon resonance (SPR) : Immobilize target proteins on CM5 chips to measure real-time binding kinetics (KD values) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: e.g., 3PP0 for Aurora kinase) to predict binding poses. Validate with mutagenesis studies .
Q. How does this compound compare structurally and functionally to analogs with substituted oxazole or thiophene rings?
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
